molecular formula C16H18N2O2S B3902420 (5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one CAS No. 5956-25-2

(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B3902420
CAS No.: 5956-25-2
M. Wt: 302.4 g/mol
InChI Key: RJWRPVHASZHOOT-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the thiazole ring can be reduced to form a saturated thiazolidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a benzaldehyde derivative, while reduction of the double bond may produce a thiazolidine compound.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Thiazole derivatives are known to interact with various biological targets, making them promising candidates for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various cellular responses, including inhibition of enzyme activity, alteration of gene expression, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one include other thiazole derivatives, such as:

  • 2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
  • 5-(2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one
  • 2-(4-methylpiperidin-1-yl)-5-(2-hydroxyphenyl)-1,3-thiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both the hydroxyl group and the piperidine ring in the thiazole scaffold provides unique chemical and biological properties that distinguish it from other thiazole derivatives.

Properties

IUPAC Name

(5Z)-5-[(2-hydroxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-6-8-18(9-7-11)16-17-15(20)14(21-16)10-12-4-2-3-5-13(12)19/h2-5,10-11,19H,6-9H2,1H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWRPVHASZHOOT-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417267
Record name STK795327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-25-2
Record name STK795327
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 3
Reactant of Route 3
(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 4
Reactant of Route 4
(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 5
(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Reactant of Route 6
(5Z)-5-(2-hydroxybenzylidene)-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.